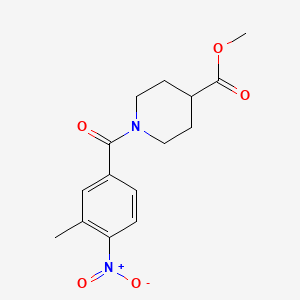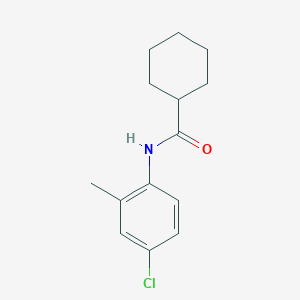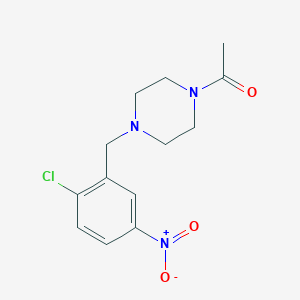
isobutyl(phenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl(phenyl)phosphinic acid, also known as IMPA or Phenylisobutylphosphinic acid, is a chemical compound that is widely used in scientific research. IMPA is a phosphinic acid derivative that is structurally similar to phosphoric acid. It has a variety of applications in different fields of science, including chemistry, biology, and medicine.
Mechanism of Action
Isobutyl(phenyl)phosphinic acid acts as a phosphinic acid analog to phosphoric acid, which is an essential component of many biological processes. isobutyl(phenyl)phosphinic acid can inhibit enzymes that require phosphoric acid as a cofactor, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
isobutyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as pyruvate dehydrogenase, which is involved in energy metabolism. It can also inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to decreased DNA and RNA synthesis. Additionally, isobutyl(phenyl)phosphinic acid has been shown to have antiviral and anticancer properties.
Advantages and Limitations for Lab Experiments
Isobutyl(phenyl)phosphinic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a variety of applications in different fields of science. However, isobutyl(phenyl)phosphinic acid can be toxic at high concentrations, and it can react with other chemicals in unexpected ways. Careful handling and storage are necessary to ensure its safe use in the lab.
Future Directions
There are several potential future directions for research involving isobutyl(phenyl)phosphinic acid. One area of interest is the development of new drugs that target enzymes inhibited by isobutyl(phenyl)phosphinic acid. Another area of interest is the use of isobutyl(phenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing complex organic molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of isobutyl(phenyl)phosphinic acid and its potential applications in different fields of science.
Synthesis Methods
Isobutyl(phenyl)phosphinic acid can be synthesized through various methods, including the reaction of phenylmagnesium bromide with diisobutylphosphinic chloride, the reaction of chlorodiphenylphosphine with isobutylmagnesium bromide, and the reaction of phenylmagnesium bromide with isobutylphosphinic chloride. These methods have been extensively studied and optimized to produce high yields of pure isobutyl(phenyl)phosphinic acid.
Scientific Research Applications
Isobutyl(phenyl)phosphinic acid is widely used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it forms complexes with transition metals. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, isobutyl(phenyl)phosphinic acid is used in medicinal chemistry to design and synthesize new drugs.
properties
IUPAC Name |
2-methylpropyl(phenyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGGWDBLLPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylphenylphosphinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
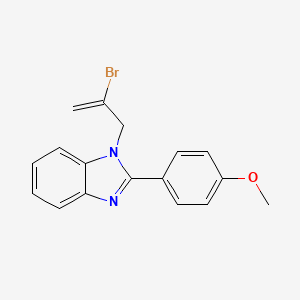
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
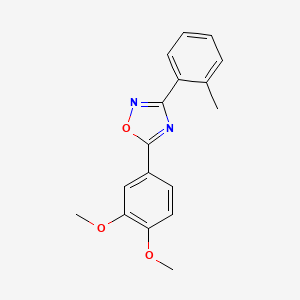
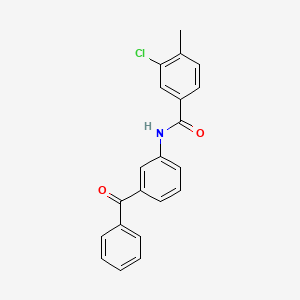
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
